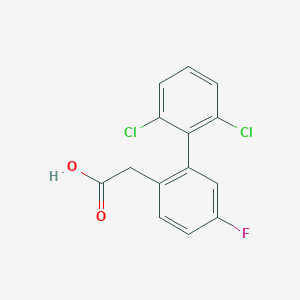
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
准备方法
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multiple steps, starting from simpler biphenyl derivatives. The synthetic routes often include halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects.
相似化合物的比较
Similar compounds include other biphenyl derivatives with different halogen substitutions. The unique combination of chlorine and fluorine atoms in (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid distinguishes it from other compounds, providing it with distinct chemical and biological properties.
生物活性
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Cl2F O2. The compound features a biphenyl structure with chlorine and fluorine substituents, which may influence its biological activity through alterations in electronic properties and steric effects.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability and allowing for better interaction with intracellular targets.
Biological Activity
Research indicates that compounds related to biphenyl derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that biphenyl derivatives can possess antimicrobial effects against various pathogens. For example, derivatives similar to this compound have been tested for their efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. This mechanism is crucial for developing drugs targeting inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that the compound could have potential anticancer properties. It may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .
Case Studies
Several studies have investigated the biological activity of biphenyl derivatives, shedding light on their therapeutic potential:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various biphenyl derivatives, including this compound. Results indicated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential use as an antimicrobial agent .
- Inflammation Model : In an experimental model of inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses .
Data Table: Biological Activities
属性
分子式 |
C14H9Cl2FO2 |
|---|---|
分子量 |
299.1 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-12(16)14(11)10-7-9(17)5-4-8(10)6-13(18)19/h1-5,7H,6H2,(H,18,19) |
InChI 键 |
CJSKIISRNTUFTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















